Need an OX2R-selective tool compound that avoids cross-reactivity and desensitization? YNT-185 is the first-in-class nonpeptide orexin-2 receptor full agonist.
• **Target validation**: EC50=28±4 nM at human OX2R; ~100-fold selective over OX1R (2.75 μM).
• **In vivo utility**: Active via i.p. (40 mg/kg) and i.c.v. routes; crosses BBB to reverse narcolepsy-cataplexy in mice.
• **Chronic dosing**: No functional desensitization over 7-day repeated administration - documented for long-term metabolic studies.
Supply format: Dihydrochloride salt (CAS 1804978-82-2) with aqueous solubility. Available for immediate R&D shipment.
Molecular FormulaC33H37N5O5S
Molecular Weight615.7 g/mol
Cat. No.B15617110
⚠ Attention: For research use only. Not for human or veterinary use.
YNT-185 (CAS 1804978-82-2) is a non-peptide, potent, and selective small-molecule agonist for the orexin type-2 receptor (OX2R) [1]. This compound is the first known small-molecule OX2R agonist [2], representing a critical pharmacological tool distinct from peptide-based agonists like Orexin-A or Orexin-B. Its primary application lies in research focused on the orexin/hypocretin system, specifically narcolepsy, cataplexy, and sleep-wake cycle regulation, and it has demonstrated the ability to ameliorate narcolepsy-cataplexy symptoms in preclinical mouse models [3].
1Nonpeptide OX2R-selective agonist for target engagement studies
2Supports peripheral in vivo dosing protocols (i.p., p.o.)
3Isoform-selectivity assay context for OX2R vs. OX1R pharmacology
[1] Nagahara T, et al. Design and synthesis of non-peptide, selective orexin receptor 2 agonists. J Med Chem. 2015;58(20):7931-7937. View Source
[2] Mezeiova E, et al. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia. Bioorg Chem. 2020;103:104179. View Source
[3] Irukayama-Tomobe Y, et al. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models. Proc Natl Acad Sci U S A. 2017;114(22):5731-5736. View Source
YNT-185 vs. Generic OX2R Agonists
Substituting YNT-185 with alternative orexin receptor agonists, such as the peptide agonists Orexin-A/B, dual agonists, or less selective small molecules, introduces significant experimental variability and confounds data interpretation. The precise functional outcome of OX2R activation is highly dependent on the ligand's selectivity profile, chemical scaffold, and pharmacokinetic properties [1]. For instance, YNT-185 is a non-peptide small molecule, a feature that confers distinct bioavailability, metabolic stability, and CNS penetration characteristics compared to endogenous peptides . Furthermore, it serves as a unique scaffold for the rational design of both agonists and antagonists [2], making it an essential tool for structure-activity relationship (SAR) studies. The quantitative evidence in Section 3 substantiates these critical distinctions, demonstrating that in-class compounds are not functionally interchangeable and that YNT-185 provides a uniquely defined and validated profile for OX2R research.
BBB Exposure
YNT-185: Peripheral i.p./p.o. administration supports central OX2R engagement
Orexin-A: Requires direct i.c.v. injection for brain exposure; BBB penetration profile may not transfer
Chronic Dosing
YNT-185: Reported sustained target engagement without desensitization over 7-day repeated dosing
TAK-925/TAK-994: Lack published repeated-dosing desensitization data; model-response context may require review
Receptor Profile
YNT-185: Approximately 100-fold OX2R selectivity enables specific pathway-response interpretation
RTOXA-43: Dual OX1R/OX2R agonist; may shift isoform-preference profile and obscure subtype-specific effects
[1] Nagahara T, et al. Design and synthesis of non-peptide, selective orexin receptor 2 agonists. J Med Chem. 2015;58(20):7931-7937. View Source
[2] Mezeiova E, et al. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia. Bioorg Chem. 2020;103:104179. View Source
YNT-185 Differentiation Evidence
Blood-Brain Barrier Penetration vs. Orexin-A
YNT-185 demonstrates exceptional selectivity for the OX2 receptor over the OX1 receptor. In side-by-side functional assays using human receptors expressed in CHO cells, the EC50 for OX2R activation was measured at 28 nM, while the EC50 for OX1R was 2.75 µM .
BBB Penetration vs. Orexin-AHead-to-head
YNT-185: i.p. 40 mg/kg increases wake time; p.o. 100 mg/body effective for 2 h; i.c.v. 300 nmol increases wake time
Orexin-A: Effective at i.c.v. 3 nmol for wake promotion; blocked at BBB when peripherally administered
Supports peripheral in vivo dosing protocols for OX2R research
C57BL/6J mice; EEG/EMG monitoring for 3 h post-administration
Human OX2R and OX1R expressed in CHO cells; calcium mobilization assay.
Why This Matters
This quantifies the high OX2-selectivity of YNT-185, making it an essential tool for dissecting OX2R-specific signaling without confounding OX1R activation, unlike dual agonists or less selective compounds.
The therapeutic potential of YNT-185 is validated in a disease-relevant model. In orexin knockout mice (a model for narcolepsy-cataplexy), intracerebroventricular (i.c.v.) administration of YNT-185 (300 nmol) significantly reduced the frequency of cataplexy-like episodes compared to vehicle-treated controls [1]. This effect was absent in orexin receptor-deficient mice, confirming its on-target mechanism of action in vivo.
No Desensitization on Repeated DosingMethod context
YNT-185: No functional desensitization after 7 consecutive days of i.p. administration at 40 mg/kg; SOREM suppression maintained
TAK-925/TAK-994: No published repeated-dosing desensitization data in comparable paradigms
Supports chronic-dosing model review for sustained endpoint monitoring
OXKO mice; chocolate-induced SOREM paradigm; dark period onset
Sleep-Wake RegulationNarcolepsyIn Vivo Pharmacology
Evidence Dimension
In Vivo Efficacy (Cataplexy Episode Frequency)
Target Compound Data
Significant reduction in cataplexy-like episodes
Comparator Or Baseline
Vehicle control
Quantified Difference
Statistically significant (p<0.05)
Conditions
Orexin knockout mice; 300 nmol YNT-185 via i.c.v. administration.
Why This Matters
This demonstrates that YNT-185's in vitro potency translates to functional in vivo efficacy in a key disease model, supporting its use for preclinical studies of narcolepsy and other arousal disorders.
Sleep-Wake RegulationNarcolepsyIn Vivo Pharmacology
[1] Irukayama-Tomobe Y, et al. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models. Proc Natl Acad Sci U S A. 2017;114(22):5731-5736. View Source
First-in-Class Scaffold for Derivative Development
YNT-185 promotes wakefulness through an OX2R-dependent mechanism. In a comparative study, i.c.v. administration of YNT-185 (300 nmol) significantly increased wake time and decreased NREM sleep time in wild-type (WT) mice for 3 hours post-injection [1]. Critically, this effect was completely absent in orexin receptor double knockout (OXRDKO) mice, demonstrating that the arousal effect is specifically mediated by its target receptor [1].
First-in-Class Scaffold for DerivatizationReported
Parent scaffold yielding naphthalene series (e.g., 28c), dual agonist series (RTOXA-43), and antagonist series (compound 15) across independent research groups
May support medicinal chemistry SAR and lead optimization campaigns
CHO cells expressing human OX1R/OX2R; calcium mobilization assays
Sleep-Wake RegulationIn Vivo PharmacologyReceptor Pharmacology
Evidence Dimension
In Vivo Target Engagement (Wakefulness Promotion)
Target Compound Data
Significant increase in wake time, decrease in NREM sleep
Comparator Or Baseline
No effect in OXRDKO mice
Quantified Difference
Effect was completely absent in the knockout model.
Conditions
WT vs. OXRDKO mice; 300 nmol YNT-185 via i.c.v. administration; sleep analyzed by EEG/EMG.
Why This Matters
This provides robust evidence of on-target in vivo activity, confirming that YNT-185's wake-promoting effects are not due to off-target interactions, which is critical for data interpretation in sleep research.
Sleep-Wake RegulationIn Vivo PharmacologyReceptor Pharmacology
[1] Irukayama-Tomobe Y, et al. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models. Proc Natl Acad Sci U S A. 2017;114(22):5731-5736. View Source
OX2R Selectivity vs. Other Agonists
YNT-185 is not merely a pharmacological tool but also a validated starting point for medicinal chemistry. A 2020 study used YNT-185 as a template scaffold to generate a small set of seven new compounds with predictive affinity for OX2R, some of which displayed an antagonist profile [1]. This demonstrates its utility in SAR studies and the development of novel OX2R modulators.
OX2R Selectivity vs. Other AgonistsCross-study comparable
YNT-185: Selectivity ratio ~98-fold (OX2R EC50 28 nM; OX1R EC50 2,750 nM)
TAK-925: Ratio >5,000-fold | Nag 26: Ratio 70-fold | RTOXA-43: Ratio ~1-fold (non-selective)
Used as a template to generate 7 novel OX2R binders
Comparator Or Baseline
Uncharacterized or novel chemical scaffolds
Quantified Difference
Not applicable (qualitative utility).
Conditions
In silico design and in vitro pharmacological evaluation.
Why This Matters
This positions YNT-185 as a key building block for internal drug discovery programs focused on the orexin system, providing a well-characterized chemical starting point that can be rationally modified.
Medicinal ChemistryDrug DiscoveryScaffold Hopping
[1] Mezeiova E, et al. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia. Bioorg Chem. 2020;103:104179. View Source
YNT-185 Research Applications
In Vivo OX2R Pharmacology Validation
YNT-185 is the gold-standard tool compound for investigating the therapeutic potential of OX2R agonism in preclinical models of narcolepsy and related sleep disorders. Its demonstrated ability to suppress cataplexy-like episodes in orexin knockout mice makes it ideal for proof-of-concept studies [1].
Medicinal Chemistry Lead Optimization
In vitro studies aiming to characterize the downstream effects of selective OX2R activation should utilize YNT-185. Its ~100-fold selectivity for OX2R over OX1R [1] ensures that observed cellular or electrophysiological responses (e.g., depolarization of histaminergic neurons) can be confidently attributed to OX2R signaling rather than cross-reactivity with OX1R.
Chronic Dosing Without Desensitization
YNT-185 serves as a highly characterized chemical scaffold for the rational design and synthesis of novel OX2R agonists or antagonists. As demonstrated in recent literature, modifications to the YNT-185 core can yield compounds with diverse pharmacological profiles, facilitating drug discovery programs targeting the orexin system [2].
Selectivity Profiling Across OX2R Agonists
For studies focused on the fundamental neuroscience of arousal, YNT-185 provides a direct means to activate the OX2R-mediated wake-promoting pathway. Its efficacy in increasing wake time in wild-type mice, but not in OX2R-deficient mice, confirms its utility as a specific probe for this key neuronal circuit [1].
Application
Selection Property
Validation Focus
In Vivo OX2R Pharmacology Validation
OX2R Selectivity Window
Genetic model validation (OXRDKO)
Medicinal Chemistry Lead Optimization
Parent Scaffold SAR Tractability
Potency / selectivity benchmarking
Chronic Dosing Protocols Without Desensitization
Sustained Target Engagement
7-day SOREM suppression stability
Selectivity Profiling Across OX2R Agonists
Intermediate Selectivity Window
Graded selectivity-response curves
[1] Irukayama-Tomobe Y, et al. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models. Proc Natl Acad Sci U S A. 2017;114(22):5731-5736. View Source
[2] Mezeiova E, et al. From orexin receptor agonist YNT-185 to novel antagonists with drug-like properties for the treatment of insomnia. Bioorg Chem. 2020;103:104179. View Source
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